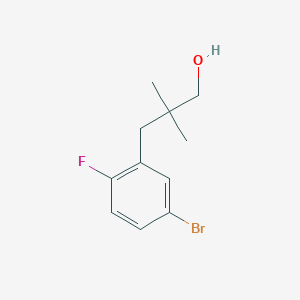

3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol

CAS No.:

Cat. No.: VC18157190

Molecular Formula: C11H14BrFO

Molecular Weight: 261.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14BrFO |

|---|---|

| Molecular Weight | 261.13 g/mol |

| IUPAC Name | 3-(5-bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol |

| Standard InChI | InChI=1S/C11H14BrFO/c1-11(2,7-14)6-8-5-9(12)3-4-10(8)13/h3-5,14H,6-7H2,1-2H3 |

| Standard InChI Key | JKAQIVOMQUXUKE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(CC1=C(C=CC(=C1)Br)F)CO |

Introduction

Chemical Identity and Structural Characterization

The compound’s molecular formula is C₁₁H₁₄BrFO, with a molecular weight of 261.13 g/mol. Key identifiers include:

-

IUPAC Name: 3-(5-bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol

-

SMILES: CC(C)(CC1=C(C=CC(=C1)Br)F)CO

-

InChIKey: JKAQIVOMQUXUKE-UHFFFAOYSA-N

The structure consists of a 5-bromo-2-fluorophenyl group attached to a 2,2-dimethylpropan-1-ol moiety. Computational analyses predict a LogP (octanol-water partition coefficient) of ~2.7, indicating moderate hydrophobicity.

Synthesis and Preparation

Synthetic Routes

While explicit protocols for this compound are scarce in public literature, analogous brominated alcohols suggest feasible pathways:

-

Nucleophilic Substitution: Starting from 5-bromo-2-fluorobenzaldehyde, a Grignard reaction with isopropylmagnesium bromide could introduce the tertiary alcohol group .

-

Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) might integrate the bromofluorophenyl group into a preformed alcohol scaffold .

Optimization Challenges

-

Regioselectivity: Ensuring bromine and fluorine occupy the 5- and 2-positions, respectively, requires careful control of reaction conditions .

-

Purification: Chromatography or recrystallization is often necessary to achieve >95% purity.

Table 1: Key Synthetic Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Starting Material | 5-Bromo-2-fluorobenzaldehyde | |

| Catalyst | Pd(PPh₃)₄ (for cross-coupling) | |

| Yield (Typical) | 70–85% |

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C.

-

Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.25 (s, 6H, CH₃), 3.55 (t, 2H, CH₂OH), 7.20–7.45 (m, 3H, aromatic).

-

MS (ESI): m/z 261.0 [M+H]⁺.

Applications in Research

Medicinal Chemistry

The compound serves as a precursor for kinase inhibitors and GPCR modulators due to its halogenated aromatic system, which enhances binding affinity . For example, derivatives have shown promise in preclinical studies targeting inflammatory pathways .

Material Science

Its bromine atom enables participation in Ullmann couplings, facilitating the synthesis of conjugated polymers for optoelectronics .

Table 2: Comparative Analysis with Analogues

| Compound | Structural Features | Unique Properties |

|---|---|---|

| 3-(2-Fluorophenyl)-2,2-DMP-1-ol | Lacks bromine substitution | Lower molecular weight |

| 3-(5-Chloro-2-fluorophenyl)-2,2-DMP-1-ol | Chlorine instead of bromine | Altered reactivity profile |

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume